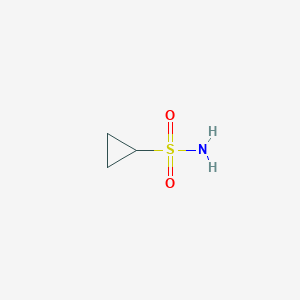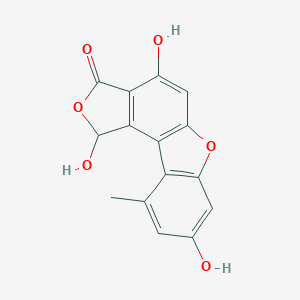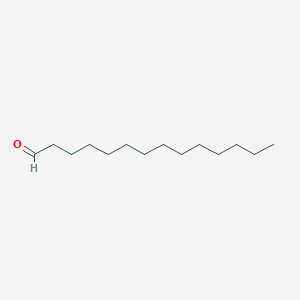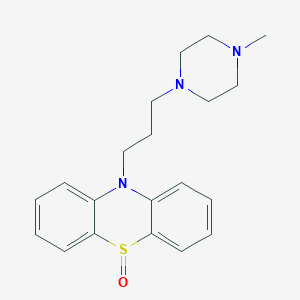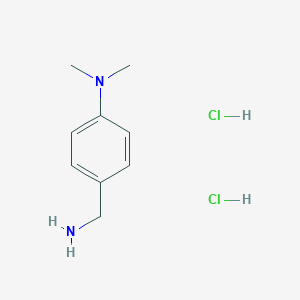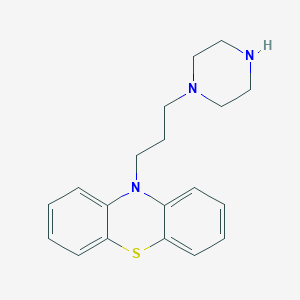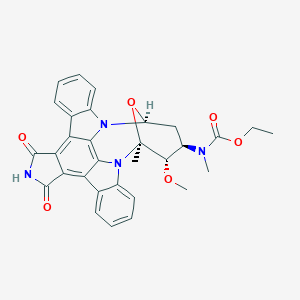![molecular formula C8H12N2O2 B130904 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine CAS No. 150480-58-3](/img/structure/B130904.png)
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine (THIP) is a compound that belongs to the class of GABAergic drugs. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety, epilepsy, and other neurological disorders. THIP acts as a selective agonist for the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system.
Mecanismo De Acción
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine acts as a selective agonist for the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It enhances the activity of GABA-A receptors, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity, leading to the anxiolytic and anticonvulsant effects of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine.
Efectos Bioquímicos Y Fisiológicos
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been explored as a potential treatment for alcohol withdrawal syndrome. 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has been shown to increase the duration of the open state of the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity, leading to the anxiolytic and anticonvulsant effects of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine is its high selectivity for the GABA-A receptor, which makes it a useful tool for studying the role of GABAergic neurotransmission in the central nervous system. However, 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has been shown to have sedative effects at high doses, which can limit its use in behavioral experiments.
Direcciones Futuras
There are several future directions for the study of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine. One area of research is the potential use of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine in the treatment of anxiety and other neurological disorders. Another area of research is the development of new analogs of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine with improved pharmacokinetic properties and selectivity for the GABA-A receptor. Additionally, the role of GABAergic neurotransmission in the central nervous system is still not fully understood, and further research is needed to elucidate the mechanisms underlying the effects of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine and other GABAergic drugs.
Métodos De Síntesis
The synthesis of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine involves the reaction of 5-hydroxy-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of sodium acetate and acetic anhydride. This reaction produces 3-methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepin-4-one, which is then reduced using sodium borohydride to yield 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine.
Aplicaciones Científicas De Investigación
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety, epilepsy, and other neurological disorders. It has been shown to have anxiolytic and anticonvulsant effects in animal models, and has also been explored as a potential treatment for alcohol withdrawal syndrome.
Propiedades
Número CAS |
150480-58-3 |
|---|---|
Nombre del producto |
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine |
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
3-methoxy-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-c]azepine |
InChI |
InChI=1S/C8H12N2O2/c1-11-8-6-5-9-4-2-3-7(6)12-10-8/h9H,2-5H2,1H3 |
Clave InChI |
MMAAVQKZYQKTJY-UHFFFAOYSA-N |
SMILES |
COC1=NOC2=C1CNCCC2 |
SMILES canónico |
COC1=NOC2=C1CNCCC2 |
Sinónimos |
4H-Isoxazolo[4,5-c]azepine,5,6,7,8-tetrahydro-3-methoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



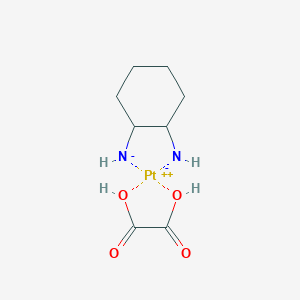
![Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate](/img/structure/B130822.png)
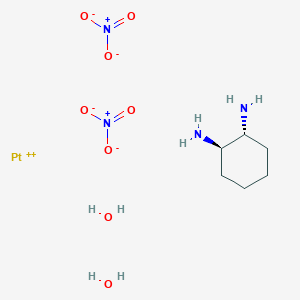
![3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B130827.png)
![[(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate](/img/structure/B130833.png)
![[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B130835.png)
